molecular formula C9H18N2O3Si2 B11857660 3-Nitro-4,5-bis(trimethylsilyl)isoxazole CAS No. 96914-19-1

3-Nitro-4,5-bis(trimethylsilyl)isoxazole

Cat. No.: B11857660
CAS No.: 96914-19-1
M. Wt: 258.42 g/mol
InChI Key: VKIGBNSIBXYHKF-UHFFFAOYSA-N
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Description

3-Nitro-4,5-bis(trimethylsilyl)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its unique structural features, including the presence of nitro and trimethylsilyl groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones. One common method includes the condensation of nitroalkanes with aldehydes in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require moderate temperatures and the use of catalysts such as copper or gold compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4,5-bis(trimethylsilyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethylsilyl groups can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-nitroisoxazole
  • 3,4,5-Trisubstituted isoxazoles
  • 3,5-Disubstituted isoxazoles

Uniqueness

3-Nitro-4,5-bis(trimethylsilyl)isoxazole is unique due to the presence of both nitro and trimethylsilyl groups, which confer distinct chemical reactivity and biological properties. Compared to other similar compounds, it offers a unique combination of stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

96914-19-1

Molecular Formula

C9H18N2O3Si2

Molecular Weight

258.42 g/mol

IUPAC Name

trimethyl-(3-nitro-4-trimethylsilyl-1,2-oxazol-5-yl)silane

InChI

InChI=1S/C9H18N2O3Si2/c1-15(2,3)7-8(11(12)13)10-14-9(7)16(4,5)6/h1-6H3

InChI Key

VKIGBNSIBXYHKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(ON=C1[N+](=O)[O-])[Si](C)(C)C

Origin of Product

United States

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